ETHYL 4-(4-FLUOROPHENYL)-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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Description
ETHYL 4-(4-FLUOROPHENYL)-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a useful research compound. Its molecular formula is C25H19FN4O3S3 and its molecular weight is 538.63. The purity is usually 95%.
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Biological Activity
Ethyl 4-(4-fluorophenyl)-2-[2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamido]thiophene-3-carboxylate is a complex thiophene derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) associated with this compound and similar thiophene derivatives.
Synthesis of Thiophene Derivatives
The synthesis of thiophene derivatives often employs various methods including traditional reactions like the Gewald reaction and modern techniques such as microwave-assisted synthesis. Recent studies have highlighted the efficiency of these methods in producing compounds with diverse biological profiles .
Anticancer Activity
Thiophene derivatives, including the compound , have shown significant anticancer properties. The activity can be attributed to their ability to inhibit key cellular pathways involved in tumor growth. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HEPG-2 and MCF-7 . The presence of specific functional groups like the triazole and thiazole rings enhances their cytotoxicity through mechanisms that may involve apoptosis induction and cell cycle arrest.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Ethyl 4-(4-fluorophenyl)-... | HEPG-2 | TBD |
Ethyl 4-(4-fluorophenyl)-... | MCF-7 | TBD |
Doxorubicin | HEPG-2 | 4.0 |
Antimicrobial Activity
Thiophene derivatives also exhibit antimicrobial properties. In vitro studies have reported their effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds similar to ethyl 4-(4-fluorophenyl)-... were tested using the disk diffusion method against strains like E. coli and S. aureus, showing promising results compared to standard antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of thiophene derivatives is another area of interest. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies have indicated that certain thiophene derivatives significantly reduce inflammation markers in animal models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Key factors influencing activity include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring has been correlated with increased potency against cancer cells.
- Ring Structure : The incorporation of triazole and thiazole moieties appears essential for enhancing anticancer activity.
- Linker Variations : Modifications to the acetamido group can also impact biological efficacy.
Case Studies
Several studies have investigated the biological activities of thiophene derivatives:
- Anticancer Study : A series of thiophene-based compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Results indicated that modifications to the thiophene core significantly influenced their IC50 values, highlighting the importance of structural optimization .
- Antimicrobial Evaluation : A comprehensive evaluation of various thiophene derivatives revealed a spectrum of antimicrobial activities against multiple bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Research : Animal model studies demonstrated that specific thiophene derivatives could effectively reduce inflammation markers, indicating their potential therapeutic use in inflammatory diseases .
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-[[2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3S3/c1-2-33-23(32)21-18(15-8-10-17(26)11-9-15)12-34-22(21)27-20(31)14-36-25-29-28-24-30(25)19(13-35-24)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJAWZBNZDBUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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